Cas no 2580100-00-9 (rac-(3aR,6aR)-3a-(aminomethyl)-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-2,2-dione)

rac-(3aR,6aR)-3a-(aminomethyl)-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-2,2-dione 化学的及び物理的性質
名前と識別子
-
- 2580100-00-9
- EN300-27718756
- rac-(3aR,6aR)-3a-(aminomethyl)-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-2,2-dione
- rac-(3aR,6aR)-3a-(aminomethyl)-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-2,2-dione
-
- インチ: 1S/C7H14N2O2S/c8-3-7-4-9-1-6(7)2-12(10,11)5-7/h6,9H,1-5,8H2/t6-,7+/m0/s1
- InChIKey: YAEYCGJUOZXIBE-NKWVEPMBSA-N
- ほほえんだ: S1(C[C@@H]2CNC[C@]2(CN)C1)(=O)=O
計算された属性
- せいみつぶんしりょう: 190.07759887g/mol
- どういたいしつりょう: 190.07759887g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 282
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 80.6Ų
- 疎水性パラメータ計算基準値(XlogP): -1.8
rac-(3aR,6aR)-3a-(aminomethyl)-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-2,2-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27718756-0.25g |
rac-(3aR,6aR)-3a-(aminomethyl)-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-2,2-dione |
2580100-00-9 | 95.0% | 0.25g |
$1196.0 | 2025-03-20 | |
Enamine | EN300-27718756-5.0g |
rac-(3aR,6aR)-3a-(aminomethyl)-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-2,2-dione |
2580100-00-9 | 95.0% | 5.0g |
$3770.0 | 2025-03-20 | |
Enamine | EN300-27718756-0.1g |
rac-(3aR,6aR)-3a-(aminomethyl)-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-2,2-dione |
2580100-00-9 | 95.0% | 0.1g |
$1144.0 | 2025-03-20 | |
Enamine | EN300-27718756-10g |
rac-(3aR,6aR)-3a-(aminomethyl)-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-2,2-dione |
2580100-00-9 | 10g |
$5590.0 | 2023-09-10 | ||
Enamine | EN300-27718756-5g |
rac-(3aR,6aR)-3a-(aminomethyl)-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-2,2-dione |
2580100-00-9 | 5g |
$3770.0 | 2023-09-10 | ||
Enamine | EN300-27718756-0.5g |
rac-(3aR,6aR)-3a-(aminomethyl)-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-2,2-dione |
2580100-00-9 | 95.0% | 0.5g |
$1247.0 | 2025-03-20 | |
Enamine | EN300-27718756-10.0g |
rac-(3aR,6aR)-3a-(aminomethyl)-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-2,2-dione |
2580100-00-9 | 95.0% | 10.0g |
$5590.0 | 2025-03-20 | |
Enamine | EN300-27718756-2.5g |
rac-(3aR,6aR)-3a-(aminomethyl)-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-2,2-dione |
2580100-00-9 | 95.0% | 2.5g |
$2548.0 | 2025-03-20 | |
Enamine | EN300-27718756-1.0g |
rac-(3aR,6aR)-3a-(aminomethyl)-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-2,2-dione |
2580100-00-9 | 95.0% | 1.0g |
$1299.0 | 2025-03-20 | |
Enamine | EN300-27718756-0.05g |
rac-(3aR,6aR)-3a-(aminomethyl)-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-2,2-dione |
2580100-00-9 | 95.0% | 0.05g |
$1091.0 | 2025-03-20 |
rac-(3aR,6aR)-3a-(aminomethyl)-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-2,2-dione 関連文献
-
Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
-
Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
-
Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
-
8. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
rac-(3aR,6aR)-3a-(aminomethyl)-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-2,2-dioneに関する追加情報
Professional Introduction to Rac-(3aR,6aR)-3a-(aminomethyl)-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-2,2-dione (CAS No. 2580100-00-9)
Rac-(3aR,6aR)-3a-(aminomethyl)-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-2,2-dione is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic molecule, characterized by its intricate stereochemistry and functional groups, represents a promising candidate for further exploration in drug discovery and development. With a CAS number of 2580100-00-9, this compound has been the subject of rigorous academic research and clinical trials, underscoring its potential significance in addressing various therapeutic challenges.
The molecular structure of Rac-(3aR,6aR)-3a-(aminomethyl)-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-2,2-dione is composed of a fused ring system that includes a thienopyrrolidinone core, which is a motif frequently encountered in biologically active molecules. The presence of an aminomethyl group at the 3a-position introduces a nucleophilic center that can participate in various chemical transformations, making it a versatile scaffold for medicinal chemistry modifications. Additionally, the stereochemistry at the 3a and 6a positions (designated as 3aR and 6aR) plays a crucial role in determining the compound's pharmacological properties.
In recent years, there has been growing interest in thienopyrrolidinone derivatives due to their demonstrated efficacy in several disease models. The unique structural features of Rac-(3aR,6aR)-3a-(aminomethyl)-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-2,2-dione have led researchers to investigate its potential applications in areas such as anti-inflammatory, antiviral, and anticancer therapies. Preliminary studies have suggested that this compound may exhibit inhibitory activity against specific enzymes and receptors involved in pathological processes. For instance, its ability to modulate the activity of enzymes like cyclooxygenase (COX) or lipoxygenase (LOX) has been explored as a potential therapeutic strategy.
The synthesis of Rac-(3aR,6aR)-3a-(aminomethyl)-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-2,2-dione presents unique challenges due to its complex stereochemical requirements. Advanced synthetic methodologies, including asymmetric catalysis and chiral auxiliary strategies, have been employed to achieve the desired stereoisomer with high enantiomeric purity. These synthetic approaches not only highlight the ingenuity of modern organic chemistry but also underscore the importance of precision in constructing biologically relevant molecules. The successful synthesis of this compound serves as a testament to the progress being made in the field of stereoselective organic synthesis.
From a pharmacological perspective, Rac-(3aR,6aR)-3a-(aminomethyl)-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-2,2-dione has shown promise in preclinical models. Its interaction with biological targets such as proteins and nucleic acids has been studied using computational modeling and experimental techniques like X-ray crystallography. These studies have provided valuable insights into its mechanism of action and have helped identify key residues that contribute to its binding affinity. Such detailed understanding is crucial for optimizing the compound's pharmacokinetic properties and minimizing potential side effects.
The drug discovery pipeline has increasingly recognized the importance of multifunctional scaffolds that can address multiple targets or pathways simultaneously. Rac-(3aR,6aR)-3a-(aminomethyl)-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-2,2-dione fits well within this paradigm due to its structural complexity and functional diversity. By leveraging its unique chemical features, researchers aim to develop novel therapeutic agents that can outperform existing treatments by offering greater efficacy or reduced toxicity profiles.
In conclusion, Rac-(3aR,6aR)-3a-(aminomethyl)-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-2,2-dione (CAS No. 2580100-00-9) represents a significant advancement in pharmaceutical chemistry. Its intricate molecular architecture and functional groups make it a compelling candidate for further research into new therapeutic interventions. As our understanding of biological systems continues to evolve, compounds like this one will play an increasingly vital role in addressing complex diseases and improving patient outcomes worldwide.
2580100-00-9 (rac-(3aR,6aR)-3a-(aminomethyl)-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-2,2-dione) 関連製品
- 1904633-36-8((2Z)-N-(2-{2-methyl-4-oxo-3H,4H-thieno2,3-dpyrimidin-3-yl}ethyl)-3-phenylprop-2-enamide)
- 1260505-34-7(6-chloro-5-methyl-N-(6-(2-methylpyridin-3-yloxy)pyridin-3-yl)indoline-1-car boxamide hydrochloride)
- 66041-26-7(5-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid)
- 2306278-40-8(ethyl 2-[3-(tert-butoxycarbonylamino)azetidin-3-yl]-2-fluoro-acetate)
- 1261962-42-8(3-(2-Fluoro-4-methylphenyl)picolinic acid)
- 2870642-48-9(Benzeneacetic acid, 4-bromo-α-(methylamino)-, 1,1-dimethylethyl ester )
- 2138148-01-1(Benzenemethanesulfonamide, 2-ethoxy-N,α-dimethyl-)
- 112671-42-8(4-Bromo-1-iodo-2-nitrobenzene)
- 1803710-37-3(3-Chloro-2-(difluoromethyl)pyridine-4-acetonitrile)
- 1251576-57-4(N-(2-ethoxyquinolin-8-yl)-3,4,5-trimethoxybenzamide)




